3-Fluoroquinoline-8-sulfonyl chloride
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Overview
Description
3-Fluoroquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C₉H₅ClFNO₂S and a molecular weight of 245.66 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 3-position and a sulfonyl chloride group at the 8-position of the quinoline ring imparts unique chemical properties to this compound .
Scientific Research Applications
3-Fluoroquinoline-8-sulfonyl chloride has several applications in scientific research:
Future Directions
The future directions for research on 3-Fluoroquinoline-8-sulfonyl chloride and similar compounds could involve further exploration of their synthesis, reactivity, and potential applications . This could include the development of more efficient synthesis methods, investigation of new reactions, and exploration of their use in various industrial and scientific applications .
Mechanism of Action
Target of Action
It is known that fluoroquinolones, a class of compounds to which 3-fluoroquinoline-8-sulfonyl chloride belongs, primarily target bacterial enzymes like dna gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Fluoroquinolones generally work by binding to the enzyme-dna complex, stabilizing dna strand breaks created by dna gyrase and topoisomerase iv . This binding blocks the progress of the replication fork, inhibiting DNA replication and leading to cell death .
Biochemical Pathways
Fluoroquinolones are known to interfere with the dna synthesis pathway by inhibiting the function of dna gyrase and topoisomerase iv .
Result of Action
As a fluoroquinolone, it is likely to cause cell death by inhibiting dna replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoroquinoline-8-sulfonyl chloride typically involves the reaction of 3-fluoroquinoline with chlorosulfonic acid (HSO₃Cl). The reaction is carried out in a round-bottom flask equipped with a cooling condenser. The mixture is stirred at 130°C overnight. Upon completion, as indicated by thin-layer chromatography (TLC), the reaction mixture is carefully poured into crushed ice. The mixture is then extracted with dichloromethane (DCM), and the combined organic layers are dried over sodium sulfate (Na₂SO₄) and concentrated. The crude product is purified by chromatography using a mixture of ethyl acetate and petroleum ether .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoroquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, although specific examples involving this compound are less common.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of a suitable catalyst to form various substituted quinoline derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium, copper
Solvents: Dichloromethane, ethyl acetate, petroleum ether
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines
Sulfonate Ester Derivatives: Formed by reaction with alcohols
Sulfonothioate Derivatives: Formed by reaction with thiols
Comparison with Similar Compounds
Similar Compounds
3-Fluoroquinoline: Lacks the sulfonyl chloride group but retains the fluorine atom at the 3-position.
8-Quinolinesulfonyl Chloride: Lacks the fluorine atom but retains the sulfonyl chloride group at the 8-position.
3,5-Difluoroquinoline: Contains an additional fluorine atom at the 5-position.
Uniqueness
3-Fluoroquinoline-8-sulfonyl chloride is unique due to the presence of both the fluorine atom and the sulfonyl chloride group on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-fluoroquinoline-8-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S/c10-15(13,14)8-3-1-2-6-4-7(11)5-12-9(6)8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLCXPFNQJYUMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)S(=O)(=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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